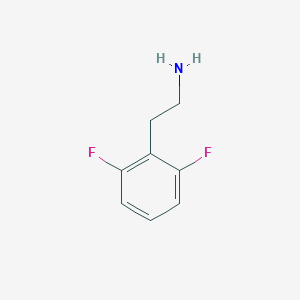

2-(2,6-Difluorophenyl)ethan-1-amine

Descripción

Propiedades

IUPAC Name |

2-(2,6-difluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHKZSNGELMMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395852 | |

| Record name | 2-(2,6-Difluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17291-90-6 | |

| Record name | 2-(2,6-Difluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,6-difluorophenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Strategies of 2 2,6 Difluorophenyl Ethan 1 Amine

Reactivity Profile of the Primary Amine Moiety

The primary amine group (-NH₂) is a key functional handle for derivatization, readily undergoing reactions typical of primary amines, such as acylation and alkylation.

Acylation Reactions to Form Amides and Other Derivatives

The nucleophilic nitrogen atom of the primary amine in 2-(2,6-difluorophenyl)ethan-1-amine readily attacks electrophilic carbonyl compounds, most notably acyl chlorides and acid anhydrides, to form stable amide derivatives. This reaction is a cornerstone of its derivatization chemistry.

The reaction with an acyl chloride, such as ethanoyl chloride, is typically vigorous and proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion and a proton from the nitrogen to yield the corresponding N-substituted amide. chemguide.co.uk To neutralize the hydrogen chloride byproduct, the reaction is often carried out in the presence of a base, or by using an excess of the amine starting material. libretexts.orgcommonorganicchemistry.com

Similarly, acid anhydrides react with the amine to form an amide and a carboxylic acid molecule as a byproduct. chemguide.co.uk Various coupling agents, such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU), can also facilitate amide bond formation directly from carboxylic acids under mild conditions, often in aqueous media. organic-chemistry.org

Table 1: General Acylation Reactions of Primary Amines

| Reagent Type | General Reaction | Product |

|---|---|---|

| Acyl Chloride | R-COCl + R'-NH₂ → | R-CONH-R' + HCl |

| Acid Anhydride | (R-CO)₂O + R'-NH₂ → | R-CONH-R' + R-COOH |

Alkylation Reactions for Complex Derivative Synthesis

Alkylation of the primary amine group introduces alkyl substituents onto the nitrogen atom, leading to the synthesis of secondary and tertiary amines, and in some cases, quaternary ammonium (B1175870) salts. These reactions expand the structural diversity of derivatives obtainable from the parent amine. The formation and alkylation of enamines, which are synthetic equivalents of ketone and aldehyde enolates, represent a significant strategy, though they require careful control to prevent multiple alkylations. youtube.com

Multicomponent reactions, such as the aza-Friedel–Crafts reaction, provide an efficient route to complex alkylated products. For instance, an amine can react with an aldehyde and an imidazo[1,2-a]pyridine (B132010) in the presence of a Lewis acid catalyst like Y(OTf)₃ to form C₃-alkylated imidazo[1,2-a]pyridine derivatives. mdpi.com Another powerful method is the asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction, where indoles react with nitroolefin enoates, catalyzed by a chiral metal complex, to produce highly functionalized chiral chromans. nih.gov Such strategies highlight the role of the amine in constructing complex molecular architectures. A tandem alkylation-defluorination has also been reported where trifluoromethylated compounds react with organometallic reagents. researchgate.net

Influences of the 2,6-Difluorophenyl Moiety on Reactivity

The 2,6-difluorophenyl group significantly modulates the reactivity of the entire molecule, both at the fluorine-substituted aromatic ring and potentially at the adjacent ethylamine (B1201723) side chain.

Nucleophilic Substitution Reactions Involving Fluorine Atoms

Aromatic fluorine atoms, particularly when activated by electron-withdrawing groups, can be displaced by nucleophiles in a process known as nucleophilic aromatic substitution (SₙAr). In the context of the 2,6-difluorophenyl group, the high electronegativity of the fluorine atoms makes the ipso-carbon atoms electron-deficient and susceptible to nucleophilic attack. stackexchange.com

The SₙAr mechanism typically involves two steps: the nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. stackexchange.com Subsequently, the leaving group is eliminated, and aromaticity is restored. stackexchange.com Fluorine is a particularly effective leaving group in SₙAr reactions because its strong inductive electron-withdrawing effect stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining addition step. stackexchange.com This is contrary to its poor leaving group ability in Sₙ1 and Sₙ2 reactions. stackexchange.com The presence of two fluorine atoms on the ring in this compound enhances this effect, making nucleophilic substitution a viable pathway for further derivatization, for example, by reaction with N-, O-, or S-nucleophiles. nih.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The regiochemical outcome of EAS on the 2,6-difluorophenyl ring of this compound is governed by the directing effects of the existing substituents: the two fluorine atoms and the ethylamine side chain.

Fluorine atoms: Halogens are deactivating groups due to their inductive electron-withdrawing effect, which makes the ring less nucleophilic. masterorganicchemistry.com However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, stabilizing the cationic intermediate (arenium ion) when attack occurs at these positions.

Ethylamine side chain (-CH₂CH₂NH₂): Under neutral or basic conditions, the amino group is activating and ortho-, para-directing. However, EAS reactions like nitration and sulfonation are typically performed in strong acids. organicchemistrytutor.commasterorganicchemistry.com In an acidic medium, the amine group is protonated to form an ammonium ion (-CH₂CH₂NH₃⁺). This protonated group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. libretexts.org

Therefore, the reaction conditions will dictate the outcome. Under strongly acidic conditions, the meta-directing influence of the -CH₂CH₂NH₃⁺ group would likely dominate, directing incoming electrophiles to the positions meta to it (C4 and C5). The deactivating nature of both the fluorines and the protonated side chain means that forcing conditions may be required for reactions like nitration or halogenation to proceed. organicchemistrytutor.comyoutube.com

Redox Chemistry of the this compound Scaffold

The redox chemistry of the this compound scaffold has not been extensively detailed in the literature. However, the potential for oxidation and reduction reactions can be inferred from the constituent functional groups. The primary amine can be oxidized, and the aromatic ring can participate in redox processes under specific conditions.

A related compound, 2-amino-1-(2,6-difluorophenyl)ethan-1-one, is known to undergo both oxidation and reduction reactions. For this compound, the primary amine group could potentially be oxidized to form nitroso, nitro, or imine derivatives, depending on the oxidant and reaction conditions. Conversely, while the aromatic ring is electron-deficient and generally resistant to oxidation, derivatives containing this moiety can participate in redox processes. For example, pyrazoline analogues containing the 2,6-difluorophenyl group have been studied for their antioxidant potential, indicating the scaffold's ability to engage in reactions with radical species. acs.org The reduction of the aromatic ring is also possible but typically requires harsh conditions, such as high-pressure hydrogenation. A more common transformation would be the reduction of functional groups introduced onto the scaffold in prior synthetic steps.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-1-(2,6-difluorophenyl)ethan-1-one |

| Ethanoyl chloride |

| N-ethylethanamide |

| Ethylammonium chloride |

| (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (COMU) |

| Imidazo[1,2-a]pyridine |

| Aniline |

| 2,6-dichlorodiphenylamine |

| Chloroacetanilide |

| N-phenyl-2-(2,6-dichlorophenoxy)ethanamide |

Oxidation Pathways Leading to Ketones or Aldehydes

The oxidation of amine derivatives can lead to the formation of carbonyl compounds such as ketones and aldehydes. While direct oxidation of this compound to a ketone or aldehyde is not a commonly cited pathway, related transformations are crucial in multi-step syntheses.

For instance, in the synthesis of precursors to the antiviral drug Lenacapavir, a related secondary alcohol, is oxidized to a ketone. nih.gov This oxidation is efficiently carried out using catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with sodium hypochlorite (B82951) (NaClO) as the terminal oxidant. nih.gov

Ketones are generally resistant to oxidation, except under harsh conditions using strong oxidizing agents like potassium permanganate, which can lead to the cleavage of carbon-carbon bonds. libretexts.org A more controlled method for ketone oxidation is the Baeyer-Villiger oxidation, which converts a ketone into an ester. libretexts.org This reaction has been studied extensively and proceeds through a mechanism involving the migration of an alkyl group. libretexts.org

Aldehydes, on the other hand, can be synthesized from related structures through various methods. One such method involves the oximation of a starting material followed by hydrolysis to yield the aldehyde. nih.govvcu.edu For example, 3,6-dibromo-2-methylpyridine (B1302955) can be converted to an oxime, which is then hydrolyzed using glyoxylic acid to produce the corresponding aldehyde. nih.govvcu.edu

Reduction Reactions Yielding Amine or Alcohol Derivatives

Reduction reactions are pivotal in the derivatization of compounds related to this compound. The reduction of a ketone intermediate is a key step in a synthetic route to an important amine fragment. This reduction is smoothly achieved using sodium borohydride (B1222165) (NaBH4), yielding the corresponding alcohol in high yield. chemrxiv.org This alcohol can be further functionalized, for example, by mesylation, which then allows for the introduction of an amine group via treatment with ammonium hydroxide (B78521). chemrxiv.org

The direct synthesis of alcohol derivatives, such as 2-(2,6-difluorophenyl)ethan-1-ol, provides another avenue for creating valuable intermediates. sigmaaldrich.com

Strategic Applications as a Synthetic Building Block and Intermediate

The unique structural features of this compound and its derivatives make them highly valuable as building blocks and intermediates in the synthesis of a wide array of organic molecules, from pharmaceuticals to advanced materials.

Role in the Construction of Diverse Complex Organic Molecules

As a versatile chemical scaffold, this compound and its analogs serve as foundational building blocks for creating complex organic structures. enamine.net The presence of the difluorophenyl group can impart unique electronic properties and conformational constraints to the target molecules. nih.govwhiterose.ac.uk These building blocks are instrumental in discovery chemistry programs, enabling the exploration of novel chemical space. nih.govwhiterose.ac.uk The synthesis of fluorinated cyclohexanes, for example, starts from a Birch reduction of benzonitrile, followed by a series of reactions including epoxidation and hydrofluorination to create highly functionalized and polarized ring systems. nih.govwhiterose.ac.uk

Intermediate in the Development of Pharmaceutical Agents (e.g., Antiviral Compounds like Lenacapavir)

One of the most significant applications of derivatives of this compound is as a key intermediate in the synthesis of the anti-HIV drug Lenacapavir. nih.govchemrxiv.orgresearchgate.net Lenacapavir is a first-in-class capsid inhibitor for the treatment of HIV-1. nih.gov Several synthetic routes have been developed to produce the core fragments of Lenacapavir, often involving a ketone intermediate that is subsequently converted to the required amine. nih.govchemrxiv.orgresearchgate.net

One approach involves a Weinreb amide-based synthesis to create the ketone, which is then transformed into the racemic amine and resolved to obtain the desired enantiomer. researchgate.netresearchgate.net Another efficient route showcases a 1,2-addition of an organozinc halide to an aldehyde to form a secondary alcohol, which is then oxidized to the ketone. nih.gov These synthetic strategies highlight the critical role of these intermediates in making advanced pharmaceutical agents more accessible. nih.gov

Table 1: Synthetic Strategies for Lenacapavir Intermediates

| Starting Material | Key Intermediate | Key Transformation | Overall Yield | Reference |

|---|---|---|---|---|

| 2-(3,5-difluorophenyl)acetic acid | Ketone | Weinreb amide synthesis | ~15% (for enantiopure amine) | researchgate.net |

| 3,6-dibromo-2-methylpyridine | Secondary alcohol, Ketone | 1,2-addition of organozinc, TEMPO-catalyzed oxidation | 67% (for ketone) | nih.gov |

| Ketone | Racemic amine | Reduction with NaBH4, Mesylation, Amination | 48% (for racemic amine from mesylate) | chemrxiv.org |

Precursor for Advanced Materials (e.g., Luminescent Materials)

The structural motifs found in this compound derivatives are also utilized in the development of advanced materials, particularly luminescent materials. The incorporation of fluorinated phenyl rings and other functional groups can lead to compounds with interesting photophysical properties. mdpi.comresearchgate.net Lanthanide-organic complexes, for instance, can be designed to exhibit fluorescence and are used as sensors for detecting various molecules. mdpi.com The synthesis of novel fluorescent dyes often involves the heterocyclization of precursors containing substituted phenyl groups. researchgate.net

Formation of Novel Imine and Triazole Structures

The primary amine group in this compound is reactive towards aldehydes and ketones, leading to the formation of imines, also known as Schiff bases. libretexts.org This reaction is acid-catalyzed and reversible. libretexts.org Imines are valuable intermediates in their own right and can be used to construct more complex heterocyclic systems.

Furthermore, the amine functionality can be a precursor for the synthesis of triazole-containing compounds. nih.govnih.govorganic-chemistry.org Triazoles are a class of nitrogen-containing heterocycles with a wide range of biological activities and applications in materials science. Multicomponent reactions involving aminotriazoles, aldehydes, and isocyanides provide an efficient route to bioactive imidazo (B10784944) nih.govvcu.educhemrxiv.orgtriazole analogues. nih.gov The synthesis of 1,2,3-triazoles can be achieved through cycloaddition reactions of azides with alkynes. organic-chemistry.org

Biological Activities and Pharmacological Potential of 2 2,6 Difluorophenyl Ethan 1 Amine

Overview of Biological Activity Profiles

Broad Spectrum of Potential Pharmacological Properties

The structural motif of 2-(2,6-Difluorophenyl)ethan-1-amine, a phenethylamine (B48288) derivative, is a well-established pharmacophore present in a wide array of biologically active molecules. This class of compounds is known to interact with various targets within the central nervous system (CNS), suggesting that this compound could possess a broad spectrum of potential pharmacological properties. These may include, but are not limited to, modulation of neurotransmitter systems and interaction with specific receptors and enzymes. The presence of two fluorine atoms on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and modify binding affinity to biological targets.

General Interactions with Biological Targets

Mechanistic Investigations of Biological Interactions

Detailed mechanistic studies on this compound are not extensively documented. The following sections draw upon the known activities of structurally similar compounds and the general principles of medicinal chemistry to infer potential mechanisms of action.

Binding Interactions with Specific Receptors and Enzymes

Specific receptor and enzyme binding affinities for this compound have not been reported in the available literature. It is plausible that this compound could interact with receptors and enzymes that recognize other phenethylamine-based ligands.

| Target Class | Potential Interaction | Basis for Hypothesis |

| Monoamine Transporters (e.g., DAT, NET, SERT) | Potential for binding and inhibition | The phenethylamine scaffold is a classic structure for monoamine transporter ligands. |

| Adrenergic Receptors | Potential for agonistic or antagonistic activity | Many phenethylamine derivatives exhibit affinity for adrenergic receptors. |

| Dopamine (B1211576) Receptors | Potential for agonistic or antagonistic activity | The core structure is related to dopamine and other dopaminergic ligands. |

| Serotonin (B10506) Receptors | Potential for interaction | Structural similarities to serotonin and various serotonergic agents exist. |

This table is speculative and based on structural analogy in the absence of specific experimental data.

Modulation of Neurotransmitter Systems

Given its structure, this compound has the potential to modulate various neurotransmitter systems. By possibly interacting with monoamine transporters, it could influence the synaptic concentrations of key neurotransmitters like dopamine, norepinephrine, and serotonin. Such modulation is a cornerstone of the therapeutic effects of many psychoactive drugs. However, without experimental data, the precise nature and extent of this modulation by this compound remain unknown.

Enzyme Inhibition Profiles (e.g., Cytochrome P450 Enzymes, CYP1A2, Dopamine Beta-Hydroxylase)

The potential for this compound to inhibit enzymes such as Cytochrome P450s or Dopamine Beta-Hydroxylase has not been specifically studied. The fluorine substitution on the phenyl ring could influence its interaction with metabolic enzymes. For instance, fluorinated compounds can sometimes act as mechanism-based inhibitors of P450 enzymes.

| Enzyme | Potential for Inhibition | Rationale |

| Cytochrome P450 (e.g., CYP1A2) | Possible | Aromatic compounds are often substrates and can be inhibitors of CYP enzymes. Fluorine substitution can affect metabolic stability and inhibitory potential. |

| Dopamine Beta-Hydroxylase (DBH) | Possible | DBH substrates often contain a phenethylamine core. Inhibition of this enzyme would lead to an increase in dopamine levels and a decrease in norepinephrine. |

This table represents hypothetical interactions based on chemical structure and requires experimental validation.

Targeted Pharmacological Applications and Therapeutic Implications

The 2-(2,6-difluorophenyl)ethylamine scaffold has been investigated for its utility across several therapeutic areas, leveraging the advantageous properties of its fluorine substituents.

While direct studies on this compound for neurological disorders are not extensively documented, related structures containing a di-halogenated phenyl ring show promise. For instance, a novel compound, 2-ethyl-6-methyl-3-hydroxypyridine-2,6-dichlorophenyl(amino)phenylethanoic acid (EMHDPA), has demonstrated cerebroprotective activity in an experimental model of pneumococcal purulent meningitis. nih.govresearchgate.net This severe condition is characterized by high mortality and the risk of significant residual neurological deficits. nih.govresearchgate.net

In the experimental model, animals treated with EMHDPA showed an 80% survival rate and a statistically significant reduction in the severity of neurological deficits compared to the control group. researchgate.net Researchers hypothesize that the compound may prevent the activation of free radicals and block the lipid peroxidation of cell membranes that is characteristic of purulent meningitis. nih.gov These findings suggest that scaffolds containing a 2,6-dihalophenyl group may be a promising avenue for developing agents that can mitigate neurological damage in severe central nervous system infections. nih.govresearchgate.net

The 2,6-difluorophenyl moiety is a feature in compounds exhibiting significant anticancer properties. A closely related analog, 2-Amino-1-(2,6-difluorophenyl)ethan-1-one, has shown notable effectiveness against various cancer cell lines, inducing apoptosis rather than necrosis. Further studies on other fluorinated derivatives have reinforced the potential of this chemical class in oncology. For example, fluorinated Schiff bases derived from aminophenylhydrazines have demonstrated potent cytotoxic and antiproliferative effects against the A549 non-small cell lung cancer line. nih.gov One such compound containing five fluorine atoms exhibited a very strong cytotoxic effect with an IC50 value of 0.64 μM. nih.gov

The substitution pattern on the phenyl ring is critical. Research on polyaromatic compounds has shown that bulky substituents at the 2 and 6 positions, such as 2,6-diisopropylphenyl groups, can lead to the most cytotoxic derivatives against a majority of tested cell lines. nih.gov This suggests that the steric and electronic properties of the 2,6-disubstituted phenyl ring play a crucial role in the anticancer activity.

Table 1: Cytotoxic Activity of Related 2,6-Difluorophenyl Compounds

| Compound/Analog | Cancer Cell Line | Activity Metric | Value | Reference |

| 2-Amino-1-(2,6-difluorophenyl)ethan-1-one | MCF-7 (Breast) | IC50 | 15.7 µM | |

| 2-Amino-1-(2,6-difluorophenyl)ethan-1-one | MDA-MB-231 (Breast) | IC50 | 33.9 µM | |

| Fluorinated Schiff Base (Compound 6) | A549 (Lung) | IC50 | 0.64 µM | nih.gov |

The 2-(2,6-difluorophenyl) moiety is a recognized pharmacophore in the development of antiviral agents, particularly those targeting the human immunodeficiency virus (HIV). Research has identified this structure as a key intermediate in the synthesis of novel 1-(2,6-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazoles, which have been evaluated for their in vitro anti-HIV activity. nih.gov

Further supporting the importance of this scaffold, related 2,6-dihalophenyl derivatives have shown potent and specific inhibitory effects on HIV-1 replication. nih.gov A series of 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl N,N-dialkylcarbamate (TDA) derivatives were found to be highly effective non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds specifically inhibit the HIV-1 reverse transcriptase enzyme but are not active against HIV-2 or NNRTI-resistant HIV-1 mutants. nih.gov The most potent of these analogs demonstrated significant antiviral activity at nanomolar concentrations, highlighting the therapeutic potential of this chemical class. nih.gov

Table 2: Anti-HIV-1 Activity of Related 2,6-Dihalophenyl Derivatives

| Compound Series | Target Cells | Activity Metric | Value | Reference |

| TDA Derivatives (RD4-2024) | MT-4 Cells | EC50 | 12.5 nM | nih.gov |

| TDA Derivatives (RD4-2024) | PBMC | EC50 | 4.8 nM | nih.gov |

Fluorination is a recognized strategy for enhancing the pharmacological properties of antioxidant molecules. nih.govresearchgate.net Theoretical studies on ferulic acid, a natural antioxidant, have shown that the introduction of fluorine atoms can favorably alter the molecule's stability, solubility, and polarity, potentially leading to improved pharmacological activity. nih.govresearchgate.net

Experimental studies on other related fluorinated compounds, such as flavonoids, have demonstrated this principle. In one study, difluoro-substituted flavonoids, particularly those with fluorine at the ortho and para positions, exhibited the highest antioxidant activities in a DPPH free radical scavenging assay. ukzn.ac.za Research into fluorinated pyrano-nucleoside analogues revealed a more nuanced antioxidant profile; while the compounds were not effective at scavenging DPPH radicals, many were able to protect DNA from damage induced by peroxyl radicals (ROO•). nih.gov This suggests that fluorinated compounds may act via specific antioxidant mechanisms rather than as general free-radical scavengers. nih.gov

With the rise of drug-resistant fungal infections, there is a pressing need for new and effective antifungal agents. nih.gov Halogenated compounds, including those with fluorine and chlorine, are a promising class of molecules in this field. nih.govnih.gov Halogenated quinoline (B57606) analogues, for example, have shown potent activity against Candida albicans and Cryptococcus neoformans, with some derivatives inhibiting fungal growth at nanomolar concentrations and effectively eradicating mature biofilms. nih.gov

Studies on other halogenated structures have yielded similar promising results. Halogenated benzoate (B1203000) derivatives of altholactone (B132534) showed enhanced antifungal activity compared to the parent compound. nih.gov Likewise, certain halogenated amides have demonstrated significant inhibitory action against Candida species. mdpi.com The position and nature of the halogen have been shown to be important, with some studies indicating that chlorinated analogues may possess higher antimicrobial inhibition than their fluorinated counterparts in certain contexts. mdpi.com

Table 3: Antifungal Activity of Related Halogenated Compounds

| Compound Class/Analog | Fungal Species | Activity Metric | Value | Reference |

| Halogenated Quinolines | Candida albicans | MIC | 100 nM | nih.gov |

| Halogenated Quinolines | Cryptococcus neoformans | MIC | 50-780 nM | nih.gov |

| 3-Bromo- and 2,4-dichlorobenzoates | Cryptococcus neoformans | MIC | 16 µg/mL | nih.gov |

| 4-Bromo-, 4-iodo-, and 1-bromo-3-chlorobenzoates | Saccharomyces cerevisiae | MIC | 1 µg/mL | nih.gov |

| N-(4-Halobenzyl)amides (Amides 2 & 14) | Candida parapsilosis | MIC | 31.25 µg/mL | mdpi.com |

Structure-Activity Relationship (SAR) Elucidation and Fluorine Impact

The biological activity of this compound and its derivatives is profoundly influenced by the presence and position of the fluorine atoms on the phenyl ring. Fluorine's unique properties—small size, high electronegativity, and ability to form strong carbon-fluorine bonds—are leveraged by medicinal chemists to enhance drug-like properties. nih.gov

The structure-activity relationship (SAR) for this class of compounds is highly dependent on the specific halogen and its position. Studies on halogenated flavonoids have shown that antifungal activity increases when the B-ring is halogenated, particularly with highly electronegative halogens like fluorine. researchgate.net The number of fluorine atoms is also a factor, with difluoro compounds sometimes showing the highest antioxidant activity. ukzn.ac.za However, the relationship is not always linear, as some research indicates that chlorinated analogs can be more potent antimicrobials than fluorinated ones. mdpi.com The 2,6-disubstitution pattern itself is significant, as it imparts specific steric and electronic properties that can enhance binding to biological targets and increase cytotoxic activity against cancer cells. nih.gov

Influence of Fluorine Atoms on Binding Affinity and Selectivity

The introduction of fluorine into a molecule can significantly alter its interactions with biological targets like enzymes and receptors. Fluorine's high electronegativity can change the electron distribution of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability. These modifications can lead to enhanced binding affinity and selectivity. nih.gov

The presence of two fluorine atoms at the ortho-positions of the phenyl ring in this compound has profound stereoelectronic effects. These fluorine atoms are strongly electron-withdrawing, which can influence the cation-π interactions between the protonated amine and the aromatic ring, a common feature in the binding of neurotransmitters. researchgate.net The increased hydrophobicity resulting from fluorination can also enhance binding affinity by promoting partitioning into the often-hydrophobic binding pockets of receptors and enzymes. nih.gov Furthermore, fluorine can participate in hydrogen bonding and other noncovalent interactions, potentially forming favorable contacts with receptor residues that would not be possible with a non-fluorinated analogue. nih.gov This can lead to a more specific and tighter ligand-receptor fit, thereby increasing selectivity for a particular target.

Impact of Fluorine Substitution Patterns on Molecular Properties and Biological Efficacy

The specific placement of fluorine atoms on the phenyl ring is critical in determining the molecule's properties and subsequent biological effects. The 2,6-difluoro substitution pattern, as seen in the title compound, restricts the rotation of the phenyl ring, which can lock the molecule into a specific conformation. This conformational rigidity can be advantageous if the preferred conformation for binding to a biological target is achieved, potentially leading to higher potency. researchgate.net

Fluorination is a common tool used to modulate the physicochemical properties of pharmaceutical compounds. researchgate.net The introduction of fluorine can influence a molecule's potency, conformation, metabolism, and membrane permeability. researchgate.net Studies on various fluorinated phenethylamines have shown that the degree and position of fluorination can dramatically alter psychoactivity, ranging from a marked loss to a significant enhancement of effects. nih.gov For instance, while a single fluorine substitution on escaline (B1605962) nearly eliminated its psychoactive effects, difluoro- and trifluoro- substitutions led to retained or increased potency, respectively. nih.gov This highlights that the impact of fluorination is not merely additive but is highly dependent on the specific substitution pattern.

| Property | Influence of Fluorine Substitution | Source |

| Lipophilicity | Generally increases, which can enhance membrane permeability and absorption. | researchgate.net |

| Metabolic Stability | C-F bond is stronger than a C-H bond, often blocking metabolic oxidation at that site. | nih.gov |

| pKa | Electron-withdrawing fluorine atoms can lower the pKa of the amine group, affecting ionization state at physiological pH. | nih.gov |

| Conformation | Substitution can create steric hindrance or new intramolecular interactions (e.g., NH+···F bonds), influencing the molecule's preferred 3D shape. | researchgate.net |

| Binding Interactions | Can alter cation-π interactions and introduce potential for new hydrogen bonds or halogen bonds with target receptors. | nih.govnih.gov |

Effect of Peripheral Structural Modifications on Pharmacological Activity

The pharmacological profile of phenethylamine derivatives can be finely tuned by making structural modifications to the core scaffold. Beyond aromatic substitution, changes to the ethylamine (B1201723) side chain or the amine group itself can result in significant shifts in activity and selectivity.

In studies of various phenethylamine derivatives, modifications have been shown to influence their inhibitory effects on targets like the dopamine transporter (DAT). biomolther.org Key structural activity relationships have been identified:

Alkyl Group Length: The length of alkyl groups attached to the core structure can impact inhibitory activity. biomolther.org

Ring Size: For derivatives containing heterocyclic rings, the size of the ring can determine the potency of receptor interaction. For example, in a series of 2-(alkyl amino)-1-arylalkan-1-one derivatives, a compound with a five-membered pyrrolidine (B122466) ring showed much stronger DAT reuptake inhibition than a similar compound with a seven-membered azepane ring. biomolther.org

Substituents on the Amine: The nature of the substituent on the nitrogen atom is critical. For instance, N-cyclobutylmethyl (CBM) substitution in some diphenethylamine (B1265890) series resulted in highly selective and potent full agonism at the κ-opioid receptor (KOP). nih.gov

These findings demonstrate that even small peripheral modifications can drastically alter the way the molecule fits into and interacts with a binding site, thereby changing its pharmacological effect from agonist to antagonist, or altering its receptor selectivity profile. nih.gov

Significance of Stereochemistry in Modulating Pharmacological Outcomes

Stereochemistry is a critical factor in drug design and action because biological systems, such as receptors and enzymes, are themselves chiral. nih.gov Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can interact differently with these biological targets. researchgate.net Consequently, the two enantiomers of a chiral drug can exhibit distinct pharmacological and pharmacokinetic profiles. researchgate.netijpsjournal.com One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. researchgate.net

For phenethylamine derivatives, chirality can arise from a substituted carbon atom in the ethylamine chain. Docking studies on certain chiral phenethylamine derivatives have predicted that different enantiomers can have varying binding stabilities with their targets. For example, simulations for one such derivative targeting the human dopamine transporter (hDAT) showed that the (S)-form was more stable than the (R)-form. biomolther.org Similarly, for other aminotetralin ligands, a strong preference for the S-enantiomer (up to 40-fold) was observed in binding to α2A- and α2C-adrenergic receptors. nih.gov This highlights that the specific three-dimensional arrangement of atoms is crucial for optimal interaction with the binding site, and a single enantiomer is often superior to a racemic mixture. nih.gov

Molecular Interaction and Binding Affinity Studies

Characterization of Binding Affinities with Enzymes and Receptors

The biological activity of a compound like this compound is fundamentally determined by its ability to bind to specific molecular targets. The phenethylamine scaffold is a well-known privileged structure that interacts with a variety of receptors and transporters for monoamine neurotransmitters, including those for dopamine, serotonin, and norepinephrine.

While specific binding data for this compound is not extensively detailed in publicly available research, studies on analogous compounds provide insight into its potential targets. For example, derivatives of phenethylamine have been evaluated for their inhibitory activity against the dopamine transporter (DAT). biomolther.orgbiomolther.org In one such study, 19 out of 29 derivatives showed inhibitory activity, with some compounds exhibiting potent effects. biomolther.org Similarly, a series of novel diphenethylamines were synthesized and found to have high affinity and efficacy as agonists or partial agonists at the κ-opioid receptor (KOP). nih.gov The binding affinity of these compounds was highly dependent on their specific substitutions. nih.gov The presence of the difluorophenyl group in a related compound, 2-Amino-1-(2,6-difluorophenyl)ethan-1-one, is noted for its role in modulating receptor targets.

| Compound Class | Target | Observed Activity | Source |

| β-Phenethylamine Derivatives | Dopamine Transporter (DAT) | Reuptake Inhibition | biomolther.orgbiomolther.org |

| Diphenethylamine Derivatives | κ-Opioid Receptor (KOP) | Agonism, Partial Agonism, Antagonism | nih.gov |

| 5-Substituted-2-Aminotetralins | α2A/α2C-Adrenergic Receptors | High-Affinity Binding, Agonism, Inverse Agonism | nih.gov |

| 2-Amino-1-arylalkan-1-one Derivatives | Dopamine Transporter (DAT) | Reuptake Inhibition (IC50 as low as 398.6 nM) | biomolther.org |

Elucidation of Specific Mechanisms of Action through Interaction Analysis

Understanding the precise mechanism of action requires analyzing the specific molecular interactions between the ligand and its target. For phenethylamine derivatives, a common interaction involves the formation of a hydrogen bond between the charged amine group of the ligand and a polar residue, such as an aspartic acid, within the receptor's binding site. biomolther.org

Computational docking simulations of potent phenethylamine-based inhibitors with the human dopamine transporter (hDAT) have shown that these molecules fit into a binding site defined by transmembrane helices 1, 3, 6, and 8. biomolther.orgbiomolther.org The binding of these inhibitors is often stabilized by hydrogen bonds. For instance, the amine group of one compound was predicted to form hydrogen bonds with the polar sidechain of Asp79 and the backbone of Phe320. biomolther.org The aromatic ring of the ligand typically engages in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. biomolther.org

Comparative Analysis with Structurally Related Compounds and Analogs

The biological profile of this compound is significantly influenced by its structural features. A comparative analysis with its non-fluorinated counterparts, stereoisomers, positional isomers, and other pharmacologically diverse compounds provides valuable insights into its structure-activity relationships.

Chirality plays a crucial role in the biological activity of many pharmaceutical compounds. In the case of molecules with a stereocenter, such as (S)-1-(2,6-difluorophenyl)ethanamine, the different enantiomers can exhibit markedly different pharmacological and toxicological profiles. This is because biological systems, including receptors and enzymes, are chiral and will interact differently with each enantiomer. For example, one enantiomer may bind with high affinity to a specific receptor, eliciting a therapeutic effect, while the other enantiomer may be inactive or even produce undesirable side effects. Investigating the specific biological activity of each enantiomer is crucial for the development of safe and effective drugs.

The position of fluorine atoms on the phenyl ring significantly impacts the molecule's properties and, consequently, its biological activity. researchgate.net For example, a comparative analysis of this compound with its positional isomers, such as 2-(2,4-difluorophenyl)ethan-1-amine and 2-(3,5-difluorophenyl)ethan-1-amine, would reveal the importance of the fluorine substitution pattern. These differences in substitution can alter the molecule's dipole moment, conformational preferences, and ability to form hydrogen bonds, all of which can affect its interaction with biological targets. Studies have shown that positional isomers can possess different reactivity, biological activity, and toxicity. researchgate.net

| Compound Name | Molecular Formula | Key Structural Difference |

| This compound | C8H9F2N | Fluorine atoms at positions 2 and 6 |

| 2-(2,4-Difluorophenyl)ethan-1-amine | C8H9F2N | Fluorine atoms at positions 2 and 4 |

| 2-(2,5-Difluorophenyl)ethanamine | C8H9F2N | Fluorine atoms at positions 2 and 5 |

This table presents a comparison of the positional isomers of difluorophenethylamine.

Metabolic Fate and Stability Considerations in Drug Discovery Contexts

Influence of Fluorine Substitution on Metabolic Stability

The introduction of fluorine atoms into a molecule, particularly on an aromatic ring, can significantly alter its metabolic profile. researchgate.net In the case of 2-(2,6-difluorophenyl)ethan-1-amine, the two fluorine atoms at the ortho positions of the phenyl ring play a crucial role in enhancing its metabolic stability. This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond and the steric hindrance provided by the fluorine atoms. nih.govconsensus.app

Metabolic modification of aromatic rings, a common pathway for drug metabolism, is often initiated by cytochrome P450 (CYP) enzymes. These enzymes catalyze hydroxylation reactions, which can lead to further metabolism and eventual clearance of the compound. The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by P450 enzymes. nih.gov Consequently, the positions on the phenyl ring substituted with fluorine are effectively "blocked" from metabolic attack. annualreviews.orgnih.gov

The electron-withdrawing nature of fluorine also influences the electronic properties of the aromatic ring, which can affect its interaction with metabolizing enzymes. This electronic effect can render the ring less susceptible to oxidative metabolism. The strategic placement of fluorine, as seen in this compound, is a deliberate design choice to improve the pharmacokinetic profile of a potential drug molecule by reducing its rate of metabolic clearance. researchgate.net

Table 1: Impact of Fluorination on Metabolic Parameters

| Compound Feature | Effect of 2,6-Difluoro Substitution | Underlying Mechanism |

| Aromatic Ring Metabolism | Decreased susceptibility to hydroxylation. | Stronger C-F bond compared to C-H bond, making it resistant to CYP450-mediated oxidation. nih.govannualreviews.org |

| Side-Chain Metabolism | Potential for reduced metabolism near the aromatic ring. | Steric hindrance from ortho-fluorine atoms impeding enzyme access. rsc.org |

| Overall Metabolic Rate | Generally slower metabolic clearance. | Combination of electronic effects and steric hindrance reduces overall enzymatic degradation. |

Strategies for Mitigating Reactive Metabolite Formation

A critical aspect of drug discovery is the avoidance of structural motifs that can be converted into reactive metabolites. These highly reactive species can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. nih.govnih.gov The design of molecules like this compound often incorporates features to minimize this risk.

One common strategy is to block potential sites of metabolic activation. researchgate.net In phenylamine structures, the aromatic ring can be a source of reactive intermediates, such as quinone-imines, particularly if it contains hydroxyl or amino groups that can be oxidized. researchgate.net The 2,6-difluoro substitution pattern in this compound serves as a protective measure. By occupying the ortho positions, the fluorine atoms prevent the enzymatic introduction of hydroxyl groups at these sites, which could otherwise be oxidized to form reactive quinone-type species. researchgate.net

Another approach involves the use of steric hindrance to prevent the metabolic activation of certain functional groups. The ortho-fluorines can sterically shield the amino group of the ethanamine side chain, potentially reducing its susceptibility to oxidation that could lead to reactive intermediates. rsc.org

Furthermore, the electron-withdrawing properties of the fluorine atoms decrease the electron density of the aromatic ring, making it less prone to the types of oxidative reactions that can generate electrophilic, reactive species. Identifying and modifying structural alerts known to be associated with bioactivation is a key step in preclinical drug design to enhance safety. nih.govresearchgate.net

Table 2: Mitigation of Reactive Metabolite Formation

| Potential Reactive Species | Mitigation Strategy in this compound | Mechanism of Protection |

| Aromatic Quinone-imines | Blocking of ortho-positions with fluorine. | Prevents enzymatic hydroxylation at these sites, a necessary step for quinone formation. researchgate.net |

| Oxidized Amino Group Intermediates | Steric shielding by ortho-fluorine atoms. | Hinders the approach of metabolizing enzymes to the amino group. rsc.org |

| Electrophilic Aromatic Intermediates | Electron-withdrawing nature of fluorine. | Reduces the electron density of the phenyl ring, making it less susceptible to oxidative activation. |

Oxidative Dehalogenation Resistance in Fluoro-Containing Analogs

While fluorination generally enhances metabolic stability, the potential for metabolic defluorination, though often rare, must be considered. annualreviews.org Oxidative dehalogenation is a metabolic process where a halogen substituent is removed from a molecule, which can sometimes lead to the formation of reactive intermediates.

Fluorinated aromatic compounds are generally more resistant to this process compared to their chloro, bromo, or iodo counterparts due to the high strength of the C-F bond. annualreviews.org The mechanism of oxidative dehalogenation often involves the formation of an epoxide on the aromatic ring, followed by rearrangement and loss of the halogen. annualreviews.org However, the high electronegativity of fluorine can disfavor the initial epoxidation step.

In the context of this compound, the presence of two fluorine atoms on the same aromatic ring likely increases its resistance to oxidative dehalogenation. While metabolic defluorination of some fluorinated aromatic compounds has been observed, it is not a common metabolic pathway, especially for di- and poly-fluorinated rings. annualreviews.orgmanchester.ac.uk For instance, studies on the metabolism of diclofenac, a 2,6-dichlorophenyl derivative, have focused on bioactivation pathways other than dehalogenation, suggesting that the di-halo substitution pattern is relatively stable. nih.gov

The resistance to oxidative dehalogenation is a key advantage of using fluorine in drug design, as it helps to maintain the structural integrity of the molecule and avoid the potential formation of toxic byproducts that could result from the cleavage of the C-F bond. annualreviews.org

Table 3: Resistance to Oxidative Dehalogenation

| Factor | Contribution to Resistance in this compound |

| Carbon-Fluorine Bond Strength | High bond energy makes enzymatic cleavage difficult. nih.gov |

| Electronegativity of Fluorine | Disfavors the initial metabolic steps, such as epoxidation, required for dehalogenation. annualreviews.org |

| Di-fluoro Substitution Pattern | Increased stability compared to mono-fluorinated analogs. |

Advanced Analytical Methodologies for the Characterization of 2 2,6 Difluorophenyl Ethan 1 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural analysis of 2-(2,6-difluorophenyl)ethan-1-amine, offering detailed insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound.

¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the two methylene (B1212753) (-CH₂) groups of the ethyl chain, and the amine (-NH₂) protons. The aromatic region would show a complex pattern due to coupling between the protons and the adjacent fluorine atoms. The ethylamine (B1201723) moiety would present as two triplets, assuming coupling between the adjacent methylene groups. The amine protons may appear as a broad singlet.

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. docbrown.info The spectrum of this compound would be expected to show distinct signals for the two carbons of the ethyl group and the different carbons of the difluorophenyl ring. The carbons directly bonded to fluorine would exhibit characteristic splitting (C-F coupling). The chemical shifts are influenced by the electronegativity of the attached atoms, with carbons closer to the nitrogen and fluorine atoms appearing at a lower field. docbrown.infowisc.edu

| Predicted ¹H-NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| Aromatic CH | 6.9 - 7.4 |

| Ar-CH₂- | ~2.9 |

| -CH₂-NH₂ | ~3.1 |

| -NH₂ | 1.5 - 2.5 (broad) |

| Predicted ¹³C-NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (ppm) |

| C-F (Aromatic) | 160 - 164 (doublet) |

| C-H (Aromatic) | 111 - 130 |

| C-ipso (Aromatic) | 115 - 120 (triplet) |

| Ar-CH₂- | ~30 |

| -CH₂-NH₂ | ~40 |

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₉F₂N), the monoisotopic mass is 157.070306 Da. chemspider.com Electron ionization mass spectrometry would lead to the formation of a molecular ion peak (M⁺) at m/z = 157. The fragmentation pattern would likely involve the characteristic loss of the amine group or cleavage of the ethyl chain, providing further structural confirmation.

| Predicted Mass Spectrometry Data for this compound | |

| Adduct / Fragment | Predicted m/z |

| [M+H]⁺ | 158.07759 |

| [M+Na]⁺ | 180.05953 |

| Molecular Ion [M]⁺ | 157.06976 |

Predicted adduct data based on values for a structural isomer. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. As a primary amine, this compound will exhibit several characteristic absorption bands. orgchemboulder.com These include two N-H stretching bands, an N-H bending vibration, and C-N stretching vibrations. The presence of the aromatic ring and C-F bonds will also give rise to specific signals.

| Characteristic IR Absorption Bands for this compound | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 (two bands) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| N-H Bend (Scissoring) | 1650 - 1580 |

| Aromatic C=C Bending | 1600 - 1450 |

| C-N Stretch | 1250 - 1020 |

| C-F Stretch | 1350 - 1100 (strong) |

| N-H Wag | 910 - 665 (broad) |

Data based on typical IR absorption regions for primary amines and fluorinated aromatic compounds. orgchemboulder.com

X-ray Crystallographic Analysis for Stereochemical and Structural Confirmation

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid, crystalline state. This technique can precisely determine bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which is achiral, X-ray analysis would confirm the planar structure of the benzene (B151609) ring and the conformation of the ethylamine side chain relative to the ring. It would also reveal detailed information about intermolecular interactions, such as hydrogen bonding involving the amine group, in the crystal lattice. While this method offers unparalleled detail, it is contingent upon the ability to grow a suitable single crystal of the compound or a salt thereof. sigmaaldrich.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the molecular formula (C₈H₉F₂N) to verify the compound's elemental composition and purity. americanelements.com

| Elemental Composition of this compound (C₈H₉F₂N) | |

| Element | Theoretical Mass Percentage (%) |

| Carbon (C) | 61.14 |

| Hydrogen (H) | 5.77 |

| Fluorine (F) | 24.18 |

| Nitrogen (N) | 8.91 |

This analysis is crucial for confirming that the synthesized compound has the correct empirical formula, a prerequisite for its use in further applications.

Calorimetric Methods for Purity and Polymorphism Assessment (e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC can be used to determine its melting point and assess its purity. A sharp melting endotherm is indicative of a highly pure compound, while impurities typically cause a broadening of the melting peak and a depression of the melting point. Furthermore, DSC is a powerful tool for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs will have distinct melting points and thermal behaviors, which can be readily identified and characterized by DSC analysis.

Extended Applications in Chemical Biology and Advanced Materials Science

Utility as a Research Tool in Structure-Activity Relationship Studies

The strategic introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their pharmacological profiles. The compound 2-(2,6-difluorophenyl)ethan-1-amine serves as an important scaffold for conducting structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity.

The fluorine atoms at the 2 and 6 positions of the phenyl ring exert strong electron-withdrawing effects and can influence the molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comnih.gov By systematically modifying the structure of this compound and evaluating the biological activities of the resulting derivatives, researchers can elucidate the key molecular interactions that govern a drug's efficacy and selectivity. nih.gov

For instance, in the context of G protein-coupled receptors (GPCRs), which are important drug targets, the position of fluorine substitution on the phenethylamine (B48288) scaffold can dramatically alter binding affinity. mdpi.com Studies on related fluorinated phenethylamines have shown that the placement of fluorine can lead to significant differences in potency, sometimes by orders of magnitude. mdpi.com This "activity cliff" phenomenon underscores the importance of precise fluorine positioning in drug design. mdpi.com The 2,6-difluoro substitution pattern in this compound provides a unique starting point for exploring these relationships.

Research on various phenethylamine derivatives has demonstrated that halogen substitutions on the phenyl ring can positively influence binding affinity to receptors like the 5-HT2A receptor. nih.govnih.govresearchgate.net The specific substitution pattern and the nature of the halogen play a crucial role in determining the extent of this effect. The insights gained from SAR studies on derivatives of this compound can guide the rational design of novel therapeutic agents with improved properties. nih.gov

Table 1: Influence of Fluorine Substitution on the Biological Activity of Phenethylamine Derivatives

| Compound/Derivative Class | Effect of Fluorine Substitution | Key Findings | Reference |

| Fluorinated Phenethylamines | Modulates binding affinity to 5-HT2A receptors. | The position of fluorine (ortho, meta, para) significantly impacts potency, with some isomers showing a >1300-fold change in activity. | mdpi.com |

| Protonated 2-Phenylethylamine | Alters geometric, energetic, and vibrational properties. | Fluorine substitution leads to distinct conformers stabilized by intramolecular NH+···F and NH+···π hydrogen bonds. | nih.gov |

| Phenethylamine Derivatives | Halogen substitution on the phenyl ring affects receptor affinity. | Para-substitution with halogens generally has a positive effect on binding affinity to 5-HT2A receptors. | nih.gov |

Incorporation into Luminescent Materials

The unique photophysical properties of fluorinated organic compounds make them attractive candidates for the development of advanced luminescent materials. The incorporation of fluorine atoms can enhance properties such as quantum yield, photostability, and color purity. While direct studies on the luminescent properties of this compound are not extensively reported, research on related molecules demonstrates the potential of the 2,6-difluorophenyl moiety in this area.

A notable example is the synthesis of Mg(II) and Zn(II) complexes of octa-(2,6-difluorophenyl)tetraazaporphyrin. nih.gov These complexes were synthesized through the cyclization of di-(2,6-difluorophenyl)maleonitrile with the corresponding metal acetates. nih.gov A comparative analysis of their spectral-luminescent properties revealed the significant influence of the difluorophenyl groups on the electronic absorption and emission spectra of the porphyrin macrocycle. nih.gov

The study showed that the introduction of fluorine atoms into the peripheral phenyl rings of the tetraazaporphyrin core leads to changes in the spectral and electrochemical properties of the molecule. nih.gov This tunability is crucial for designing novel materials for applications such as photosensitizers in photodynamic therapy, dyes for solar cells, and components of organic light-emitting diodes (OLEDs). nih.govnih.gov The 2,6-difluorophenyl group, as present in this compound, can therefore be considered a valuable component for creating new functional materials with desired photophysical characteristics.

Table 2: Spectral-Luminescent Properties of Metal Complexes with 2,6-Difluorophenyl Groups

| Compound | Absorption Maxima (nm) | Fluorescence Maxima (nm) | Quantum Yield | Reference |

| Mg(II)-octa-(2,6-difluorophenyl)tetraazaporphyrin | 365, 570, 621 | Not Reported | Not Reported | nih.gov |

| Zn(II)-octa-(2,6-difluorophenyl)tetraazaporphyrin | Not Reported | Not Reported | Not Reported | nih.gov |

Exploration of Catalytic Potential

The field of catalysis has seen significant advancements through the development of novel ligands that can modulate the activity and selectivity of metal catalysts. Fluorinated ligands, in particular, have garnered attention due to their unique electronic and steric properties, which can influence the catalytic cycle. fu-berlin.densf.govrsc.org While this compound itself has not been extensively studied as a ligand in catalysis, its structural features suggest it could be a promising candidate for such applications.

The presence of the electron-withdrawing difluorophenyl group can alter the electron density at the nitrogen atom of the amine, thereby influencing its coordination properties to a metal center. fu-berlin.de This modulation of the ligand's electronic character can, in turn, affect the reactivity of the resulting metal complex. For instance, in transition metal complexes, fluorinated ligands have been shown to impact the redox potential of the metal center and the stability of catalytic intermediates. nih.govfu-berlin.de

Research on transition metal complexes with other fluorinated ligands has demonstrated their utility in various catalytic transformations, including the electrocatalytic reduction of CO2. fu-berlin.de The use of fluorinated ligands can also enhance the thermal and oxidative stability of the catalyst. nsf.govrsc.org Given these precedents, this compound could serve as a precursor for the synthesis of novel chiral or achiral ligands for asymmetric catalysis or other specialized catalytic applications. Further research in this area could unveil new catalytic systems with enhanced performance.

Table 3: Influence of Fluorinated Ligands on Catalytic Systems

| Catalyst System | Catalytic Application | Effect of Fluorinated Ligand | Reference |

| Ruthenium(II) with mesoionic carbene and terpyridine ligand | Electrocatalytic reduction of CO2 | High selectivity towards CO with a faradaic efficiency of 92%. | fu-berlin.de |

| Platinum(II) donor-acceptor complexes with azobenzene (B91143) and quinone ligands | Electrochromism | Perfluorinated alkyl chains on the ligands influence the electrochemical behavior. | fu-berlin.de |

| Cobalt(II) and Iron(II) with fluorinated terpyridine ligands | Spin crossover | Fluorine-specific interactions impact the magnetic properties of the complexes. | fu-berlin.de |

Future Research Trajectories and Unexplored Scientific Avenues for 2 2,6 Difluorophenyl Ethan 1 Amine

Further Elucidation of Detailed Mechanisms of Action

A critical avenue for future research is to gain a deeper understanding of how 2-(2,6-Difluorophenyl)ethan-1-amine and its derivatives exert their biological effects at a molecular level. While it is known that the difluorophenyl moiety and the amino group are key to its interactions with biological targets, the specific pathways and receptors involved often require more detailed investigation. For instance, analogs of this compound have been suggested to modulate neurotransmitter systems, which could have implications for neurological disorders. Future studies should focus on identifying the specific enzymes, receptors, or ion channels that these compounds interact with. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational docking studies can be employed to pinpoint these molecular targets. Furthermore, understanding the downstream signaling cascades activated or inhibited by these interactions will be crucial for a comprehensive mechanistic picture.

| Parameter | Value | Significance |

| Enantiomeric Excess (ee) | >99% | High enantiomeric purity is crucial for stereospecific interactions with biological targets. |

| Purity | >98% | High purity ensures that observed biological effects are attributable to the compound of interest. |

| Yield (Reductive Amination) | 85% | Efficient synthetic routes are necessary for large-scale production. |

Rational Design and Development of Novel Drug Candidates Based on Structural Insights

As our understanding of the structure-activity relationships of this compound and its analogs grows, this knowledge can be leveraged for the rational design of new drug candidates. nih.govazolifesciences.com By combining computational modeling with synthetic chemistry, researchers can design molecules with improved affinity and selectivity for specific biological targets. azolifesciences.com For example, if a particular kinase is identified as a target, the structure of the compound can be modified to fit precisely into the ATP-binding pocket of that kinase. This approach, known as structure-based drug design, has the potential to accelerate the discovery of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. azolifesciences.com The development of prodrugs, which are inactive precursors that are converted to the active drug in the body, is another promising strategy to improve drug delivery and reduce side effects. researchgate.net

| Synthetic Route | Typical Yield (%) | Enantiomeric Excess (%) | Scalability |

| Reductive Amination | 85 | 99 | High |

| Enzymatic Resolution | 78 | 99.5 | Moderate |

| Asymmetric Hydrogenation | 90 | 96 | High |

Investigation of Broader Biological Activities Beyond Currently Identified Roles

While some biological activities of this compound derivatives have been explored, there is significant potential to uncover new therapeutic applications. researchgate.netmdpi.com High-throughput screening of this compound and its analogs against a wide range of biological targets could reveal unexpected activities. For instance, its potential as an antimicrobial, antiviral, or anti-inflammatory agent warrants further investigation. The unique electronic properties conferred by the difluorophenyl group could lead to interactions with novel biological targets that have not yet been considered. A comprehensive biological profiling of this chemical scaffold could open up new avenues for drug discovery and development in diverse therapeutic areas.

Q & A

Basic Research Questions

Q. What safety precautions are required when handling 2-(2,6-Difluorophenyl)ethan-1-amine in laboratory settings?

- Methodological Answer : Strict safety protocols must be followed:

- Personal Protective Equipment (PPE) : Wear gloves, protective eyewear, lab coats, and masks to avoid skin/eye contact or inhalation .

- Storage : Short-term storage at -4°C (1–2 weeks) and long-term storage at -20°C (1–2 years) to maintain stability .

- Waste Disposal : Segregate chemical waste and use certified biohazard disposal services to prevent environmental contamination .

Q. How can the purity of this compound be verified during synthesis?

- Methodological Answer :

- Chromatographic Methods : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 columns) to assess purity. Compare retention times with standards .

- Elemental Analysis : Confirm molecular composition via CHN (carbon-hydrogen-nitrogen) analysis .

Advanced Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer :

- Challenges : Low yields (~20%) due to side reactions during fluorination steps and instability of intermediates .

- Optimization Strategies :

- Catalysis : Use palladium-based catalysts to enhance coupling efficiency in aryl fluoride reactions .

- Temperature Control : Maintain reactions at -20°C to stabilize intermediates like 3-(2,6-difluorophenyl)-1-(hydroxymethyl)propan-1-amine .

- Purification : Employ flash chromatography with ethyl acetate/hexane gradients to isolate the amine product .

Q. How can NMR spectroscopy and X-ray crystallography be utilized to confirm the structure of this compound derivatives?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Look for characteristic peaks: aromatic protons (δ 6.6–7.2 ppm, split due to fluorine coupling) and ethylamine protons (δ 2.8–3.2 ppm for –CH2–NH2) .

- ¹⁹F NMR : Identify fluorine environments (e.g., δ -110 to -120 ppm for ortho-fluorine substituents) .

- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement, such as dihedral angles between the phenyl ring and ethylamine chain (e.g., 45–60° in kinase inhibitor derivatives) .

Q. What role does this compound serve in the synthesis of bioactive molecules?

- Methodological Answer :

- Pharmaceutical Intermediates : Used in G protein-coupled receptor (GPCR) kinase inhibitors (e.g., compound 13ae, 87% yield) by forming carbamoyl linkages .

- Agrochemicals : Acts as a precursor for insecticidal enamine derivatives via condensation with carbonyl compounds .

- Neuropathic Pain Drugs : Intermediate in Mirogabalin synthesis, targeting calcium channel modulation .

Q. How can researchers address contradictions in reported solubility data for this compound?

- Methodological Answer :

- Solubility Profiling : Conduct systematic studies in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) at varying temperatures.

- Literature Cross-Validation : Compare data across peer-reviewed sources (e.g., Acta Crystallographica for crystal lattice interactions vs. synthetic protocols in J. Med. Chem.) .

- Empirical Testing : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.